Eletriptan N-Oxide
Description
Significance of N-Oxidation in Drug Metabolism and Degradation Processes
N-oxidation is a critical metabolic pathway for many drugs containing tertiary amine functional groups. tandfonline.commdpi.com This process, primarily catalyzed by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes, converts tertiary amines into their corresponding N-oxides. hyphadiscovery.comdergipark.org.tr The formation of N-oxides can significantly alter the physicochemical properties of a drug, often leading to increased polarity and water solubility, which in turn affects its membrane permeability and distribution within the body. nih.govacs.org
Regulatory Framework for Pharmaceutical Impurities and Degradation Products
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their safety and quality. nih.gov These guidelines necessitate the identification, characterization, and quantification of impurities, including degradation products like N-oxides. crpsonline.comcleanchemlab.com The International Council for Harmonisation (ICH) provides specific guidance on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted by regulatory agencies. crpsonline.com
These frameworks require that any impurity present above a certain threshold be reported, identified, and qualified, meaning its biological safety must be assessed. For N-oxide impurities, this involves understanding their potential to be formed during synthesis and storage and their metabolic fate. beilstein-journals.orgnih.gov The development of sensitive and specific analytical methods is crucial for detecting and quantifying these impurities at very low levels. nih.govijsret.com
Contextual Overview of Eletriptan (B1671169) in Medicinal Chemistry
Eletriptan is a second-generation triptan medication used for the acute treatment of migraine headaches. nih.govwikipedia.org Chemically, it is (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)-1H-indole. ijpcbs.com As a selective serotonin (B10506) (5-HT) receptor agonist, it exhibits high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes. wikipedia.orgdrugbank.com The proposed mechanism of action for its anti-migraine effect involves the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal system. drugbank.com
Eletriptan undergoes extensive metabolism in the liver, primarily by the CYP3A4 enzyme. drugbank.comnih.gov This metabolic process leads to the formation of several metabolites, including the active N-demethylated metabolite and the Eletriptan N-oxide. nih.govfda.gov
Rationale and Scope of Academic Research on this compound
Academic research on this compound is driven by the need to fully characterize all potential metabolites and impurities of eletriptan to ensure the safety and efficacy of the drug. beilstein-journals.orgnih.gov This research focuses on several key areas. Firstly, the synthesis and isolation of this compound are necessary to obtain a pure reference standard for analytical purposes. beilstein-journals.orgnih.gov Secondly, the development of robust analytical methods is essential for its detection and quantification in both the drug substance and biological matrices. ijsret.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCIRSBRHOOJE-PHSANKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217641-89-8 | |
| Record name | Eletriptan N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELETRIPTAN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Eletriptan N Oxide
General Chemical Approaches for the Synthesis of Tertiary Amine N-Oxides
The most prevalent method for synthesizing tertiary amine N-oxides is the direct oxidation of the corresponding tertiary amine. thieme-connect.dewikipedia.org This transformation can be achieved using a variety of oxidizing agents and reaction conditions, with the mechanism and stereochemical outcome being key considerations.
The choice of oxidant is crucial for the efficient and selective N-oxidation of tertiary amines. A range of reagents has been employed for this purpose, each with distinct advantages and limitations. google.com
Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids (or peracids), molecular oxygen, and ozone. wikipedia.org Hydrogen peroxide is a favored reagent, particularly on an industrial scale, due to its cost-effectiveness, high atom economy, and the generation of water as its only byproduct. google.comacs.org However, uncatalyzed oxidations with H₂O₂ can be slow, often requiring an excess of the reagent to achieve complete conversion. acs.org To enhance the reaction rate, catalysts are often employed. For instance, carbon dioxide can act as a catalyst, forming peroxymonocarbonate in situ, which oxidizes aliphatic tertiary amines much faster than hydrogen peroxide alone. acs.orggoogle.com Other catalytic systems include tungstate-exchanged layered double hydroxides, which facilitate the N-oxidation of aliphatic tertiary amines in water at room temperature with high yields. rsc.org
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective oxidants for tertiary amines. thieme-connect.demasterorganicchemistry.com They often provide high yields under mild conditions. thieme-connect.de A significant drawback of peroxyacids is their potential for side reactions, as they can also oxidize other functional groups like double bonds and thioethers. acs.org Furthermore, their cost and safety concerns can make them less suitable for large-scale industrial applications. acs.org
The reaction conditions, including solvent, temperature, and pH, are tailored to the specific substrate and oxidant. Solvents can range from water and alcohols to chlorinated hydrocarbons, depending on the solubility of the amine and the nature of the oxidizing agent. google.comgoogle.com
Table 1: Comparison of Common Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Cost-effective, high atom economy, produces only water as a byproduct. | Slow reaction rate without a catalyst, excess reagent may be needed. | google.comacs.org |
| Peroxyacids (e.g., m-CPBA) | High reactivity, often provides excellent yields under mild conditions. | Lower functional group tolerance, potential for side reactions, higher cost and safety concerns. | thieme-connect.deacs.orgmasterorganicchemistry.com |
| Molecular Oxygen (O₂) with Catalyst | Inexpensive oxidant. | Often requires catalysts (e.g., ruthenium trichloride) and specific conditions. | researchgate.net |
| Ozone (O₃) | Powerful oxidant. | Can lead to over-oxidation or attack at C-H bonds adjacent to the nitrogen. | |
The direct oxidation of a tertiary amine to its N-oxide is generally understood to proceed through a nucleophilic attack mechanism. The nitrogen atom of the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent (e.g., hydrogen peroxide or a peroxyacid). masterorganicchemistry.com
In the case of oxidation by a peroxyacid like m-CPBA, the amine attacks the terminal oxygen of the peroxy group, leading to the cleavage of the weak oxygen-oxygen bond. masterorganicchemistry.com Similarly, when hydrogen peroxide is the oxidant, the amine attacks one of the oxygen atoms. masterorganicchemistry.com This initial step forms an intermediate species. Subsequent proton transfer steps, which can be influenced by the solvent or other species in the reaction mixture, lead to the final N-oxide product and the reduced form of the oxidant. masterorganicchemistry.com
An alternative, though less common for simple N-oxide synthesis, is the reverse Cope cyclization. thieme-connect.de This method is typically used for synthesizing specific cyclic N-oxides like functionalized pyrrolidines and involves the cyclization of an appropriately substituted hydroxylamine. thieme-connect.de
When a tertiary amine possesses three different substituents, the resulting N-oxide has a tetrahedral nitrogen center that is chiral. libretexts.org Unlike the parent tertiary amine, which typically undergoes rapid pyramidal inversion, the N-oxide does not readily invert at the nitrogen atom. libretexts.org This stability allows for the isolation of enantiomers if the starting amine is prochiral or the resolution of racemic mixtures. libretexts.org
In the case of synthesizing an N-oxide from a chiral amine that already contains one or more stereocenters, such as Eletriptan (B1671169), the N-oxidation creates a new stereocenter at the nitrogen atom. This results in the formation of diastereomers. nih.govbeilstein-journals.org The synthesis of Eletriptan N-Oxide from (R)-Eletriptan yields two diastereomeric N-oxide isomers. nih.govbeilstein-journals.org The diastereoselectivity of the oxidation can be influenced by the reagents and conditions used, and in some cases, diastereoselective oxidation of substrates like proline derivatives has been achieved to produce homochiral N-oxides.
Examination of Reaction Mechanisms in N-Oxidation
Dedicated Chemical Synthesis of this compound Analogs
The synthesis of this compound is primarily undertaken to produce analytical standards for identifying and quantifying it as a process-related impurity or metabolite of Eletriptan. nih.govbeilstein-journals.orgresearchgate.net
The direct and logical precursor for the synthesis of this compound is Eletriptan base. nih.govbeilstein-journals.org Eletriptan, chemically named (R)-5-[2-(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, contains a tertiary amine within its N-methylpyrrolidine ring, which is the site of oxidation. nih.govdrugbank.com Syntheses reported in the literature start with Eletriptan base to generate the corresponding N-oxide. beilstein-journals.orggoogle.com
Specific laboratory-scale synthetic pathways for this compound have been documented, primarily involving the direct oxidation of Eletriptan. The choice of oxidant and reaction conditions has been explored to achieve this transformation. Two notable methods have been reported.
One method involves the oxidation of Eletriptan using aqueous hydrogen peroxide in the presence of a catalyst. In this procedure, Eletriptan is treated with approximately 50% (w/w) aqueous hydrogen peroxide with catalytic amounts of ammonium (B1175870) molybdate (B1676688) in methanol (B129727). nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds at room temperature, and the resulting N-oxide isomers are subsequently isolated. beilstein-journals.org
A second reported method utilizes a peroxyacid as the oxidant. Eletriptan base is dissolved in a solvent such as methylene (B1212753) chloride and cooled to a low temperature (e.g., 0-5 °C). A solution of meta-chloroperbenzoic acid (m-CPBA) in methylene chloride is then added slowly. google.com The reaction mixture is stirred at this low temperature for a couple of hours to complete the oxidation. google.com
Both synthetic routes yield a mixture of the two possible diastereomeric N-oxides, which can be separated for characterization using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.govbeilstein-journals.org
Table 2: Summary of Synthetic Pathways to this compound
| Starting Material | Oxidizing Agent / Catalyst | Solvent | Key Conditions | Yield | Products | Citations |
|---|---|---|---|---|---|---|
| Eletriptan Base | Aqueous Hydrogen Peroxide (~50% w/w) / Ammonium Molybdate | Methanol | Room temperature (25-30 °C) | 71% | Mixture of this compound diastereomers | beilstein-journals.org |
Purification and Isolation Techniques for this compound Isomers
This compound can exist as isomers, which may arise during the synthesis of Eletriptan or through oxidative degradation. beilstein-journals.org The separation and isolation of these isomers are critical for accurate characterization and to control impurity levels in Eletriptan hydrobromide.
One established method for the preparation and separation of this compound isomers involves the oxidation of Eletriptan base. beilstein-journals.orggoogle.com In a typical procedure, Eletriptan base is treated with an oxidizing agent such as m-chloroperbenzoic acid in a solvent like methylene chloride at a controlled temperature, often between 0-5 °C. google.com This reaction leads to the formation of the N-oxide.
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Eletriptan base | m-chloroperbenzoic acid | Methylene chloride | 0-5 °C | This compound | google.com |
The resulting mixture, containing the N-oxide isomers, can then be subjected to purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed to separate the individual isomers. beilstein-journals.org The isolated isomers can be further characterized using spectroscopic methods like 1H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. beilstein-journals.org
Column chromatography is another effective technique for isolating this compound impurities from Eletriptan or its salts. google.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a gradient of eluents to separate the N-oxide from the main compound. google.com The choice of solvents for isolation can include water, alcohols, hydrocarbons, ketones, ethers, and nitriles, or mixtures thereof. google.com
Strategies for Enhancing Synthetic Yield and Purity
Controlling the formation of this compound as an impurity during the synthesis of Eletriptan is a key strategy for enhancing the purity of the final product. This compound isomers are known contaminants that can form through air oxidation. beilstein-journals.org The combined contamination of these isomers in Eletriptan hydrobromide can range from 0.05–0.25%. beilstein-journals.org
A primary strategy to minimize the formation of this impurity is the use of peroxide-free solvents during the final stages of the Eletriptan synthesis. beilstein-journals.org Additionally, controlling reaction conditions, such as temperature, can also play a role. For instance, the formation of a tetracyclic impurity from Eletriptan hydrobromide using aqueous hydrogen peroxide is temperature-dependent and can be controlled by using peroxide-free aprotic solvents at lower temperatures. beilstein-journals.org
For the synthesis of highly pure Eletriptan hydrobromide, processes have been developed that yield the final product with a purity of over 99.5%, with the N-oxide impurity below the detection limit or less than 0.15%. google.comquickcompany.in These processes often involve careful control of reaction conditions and purification of intermediates. google.comgoogle.com For example, the isolation of the N-acetyl intermediate during the synthesis can help remove many potential impurities. quickcompany.in The use of mild bases during deprotection steps can also yield intermediates with acceptable impurity levels. quickcompany.in
Biocatalytic and Enzymatic Approaches to N-Oxide Formation
Biocatalytic methods offer an alternative, often more selective, route to the formation of N-oxides compared to traditional chemical synthesis.
In Vitro Enzymatic N-Oxidation Pathways (e.g., Flavin-Containing Monooxygenases)
Flavin-containing monooxygenases (FMOs) are a key family of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs containing nucleophilic heteroatoms like nitrogen. plos.org These enzymes catalyze N-oxidation reactions and are considered important in the detoxification of many compounds. nih.gov FMOs, particularly FMO1 and FMO3, are the primary isoforms expressed in the liver and are responsible for the N-oxidation of numerous substrates. plos.org
Eletriptan is known to be metabolized in the liver, and one of its minor metabolites is the N-oxide. nih.gov While the primary metabolic pathway for Eletriptan is N-demethylation by cytochrome P450 3A4 (CYP3A4), the formation of the N-oxide metabolite suggests the involvement of other enzymatic systems. nih.gov FMOs are strong candidates for this transformation due to their known role in N-oxidizing tertiary amines. scispace.com
The general mechanism of FMOs involves the oxygenation of substrates through a nucleophilic addition reaction. plos.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen to carry out the oxidation. plos.org The study of FMO-mediated metabolism of various compounds, such as tamoxifen (B1202) and clomiphene, has demonstrated the ability of these enzymes to produce N-oxide products. scispace.com
Investigation of Microbial Transformation for N-Oxide Generation
While specific studies on the microbial transformation of Eletriptan to its N-oxide are not extensively documented in the provided search results, microbial biocatalysis is a well-established method for generating drug metabolites. Microorganisms contain a diverse array of enzymes, including oxidoreductases that can perform N-oxidation reactions. The investigation of various microbial strains could potentially identify biocatalysts capable of efficiently converting Eletriptan to this compound. This approach could offer a green and selective alternative to chemical synthesis for producing this metabolite for research and analytical purposes.
Advanced Spectroscopic and Chromatographic Structural Elucidation of Eletriptan N Oxide
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of Eletriptan (B1671169) N-Oxide. These methods offer insights into the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of Eletriptan N-Oxide through fragmentation analysis. researchgate.netpillbuys.com
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. conicet.gov.arrsc.org In positive ion mode, ESI-MS of this compound typically reveals a prominent protonated molecule [M+H]⁺. pillbuys.com The molecular formula of this compound is C₂₂H₂₆N₂O₃S, with a corresponding molecular weight of 398.52 g/mol . pharmaffiliates.comsimsonpharma.com The ESI-MS spectrum will therefore show a peak at an m/z (mass-to-charge) ratio of approximately 399. google.com This parent ion is consistent with the assigned structure of (R)-5-[2-(phenylsulfonyl)ethyl]-3-[(1-methyl-2-pyrrolidinyl-N-oxide)methyl]-1H-indole. google.com
A characteristic fragmentation of N-oxides in ESI-MS is the loss of an oxygen atom, a process sometimes referred to as deoxygenation. nih.gov This can be a thermally activated process within the ion source. nih.gov
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the selected parent ion and analyzing the resulting daughter ions. For this compound, the protonated molecule at m/z 399 is isolated and subjected to collision-induced dissociation (CID). conicet.gov.ar The fragmentation pattern provides a fingerprint of the molecule's structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of MS/MS of similar compounds can be applied. The fragmentation would likely involve cleavages at the weaker bonds, such as the N-O bond and bonds within the pyrrolidine (B122466) ring and the ethylsulfonyl side chain.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. beilstein-journals.orgresearchgate.net Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound. google.com
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. While a complete, assigned ¹H NMR spectrum for this compound is not available in the search results, the spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) and phenylsulfonyl groups, as well as signals for the aliphatic protons of the pyrrolidine ring and the ethyl side chain. The presence of the N-oxide functionality would cause a downfield shift of the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to Eletriptan itself.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is a representation of expected chemical shifts based on general principles and may not reflect exact experimental values.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (Indole & Phenylsulfonyl) | 7.0 - 8.0 |
| Pyrrolidine Ring (adjacent to N-oxide) | 3.0 - 4.0 |
| Other Aliphatic Protons | 1.5 - 3.0 |
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. hw.ac.uk The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. libretexts.org As with ¹H NMR, the N-oxide group in this compound would deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield) compared to the parent drug. libretexts.org The spectrum would show distinct regions for the sp²-hybridized aromatic and vinyl carbons and the sp³-hybridized aliphatic carbons. hw.ac.uk
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: This table is a representation of expected chemical shifts based on general principles and may not reflect exact experimental values.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (Indole & Phenylsulfonyl) | 110 - 140 |
| Pyrrolidine Ring (adjacent to N-oxide) | 60 - 80 |
| Other Aliphatic Carbons | 20 - 60 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed molecular structure of this compound. These experiments provide correlation data that reveal connectivity between atoms through chemical bonds or through space.
COSY (COrrelation SpectroscopY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the analysis of this compound, COSY spectra would reveal correlations between adjacent protons in the pyrrolidine ring, the ethylsulfonyl side chain, and the indole core. For instance, the protons on adjacent carbons in the pyrrolidine ring would show cross-peaks, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is instrumental in assigning the carbon signals of this compound by linking them to their corresponding, and often more easily assigned, proton signals. For example, the proton signal of the methyl group on the pyrrolidine nitrogen would show a cross-peak to the corresponding methyl carbon signal.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides information about the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.
The collective data from these 2D NMR experiments provide a detailed and unambiguous structural confirmation of this compound. researchgate.netslideshare.net
Table 1: Representative 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information Provided |
|---|---|---|
| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. |
| HSQC | ¹H – ¹³C | Correlates protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C | Shows long-range (2-4 bond) correlations between protons and carbons. |
| NOESY | ¹H – ¹H | Reveals protons that are spatially close. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. bellevuecollege.eduresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the N-oxide group introduces a characteristic stretching vibration. Other key absorptions would include those for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, the S=O stretches of the sulfonyl group, and C-N stretches. google.comnih.gov The region from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region and contains complex absorptions unique to the molecule. apacwomen.ac.in
Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. researchgate.net For this compound, Raman spectroscopy could provide additional details on the phenyl and indole ring systems and the sulfonyl group.
Table 2: Expected IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Indole | N-H stretch | 3400-3300 |
| Alkane/Aromatic | C-H stretch | 3100-2850 |
| Sulfonyl | S=O stretch (asymmetric & symmetric) | 1350-1300 and 1160-1120 |
| N-Oxide | N-O stretch | ~970-950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). ijprajournal.comijnrd.org
The UV-Vis spectrum of this compound is primarily determined by the chromophoric systems within its structure, namely the indole ring and the phenylsulfonyl group. The conjugation within the indole system and the phenyl ring leads to characteristic π → π* transitions. ijnrd.orgmsu.edu The introduction of the N-oxide group can cause a slight shift in the absorption maxima compared to the parent drug, Eletriptan. The spectrum is typically recorded in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and the wavelengths of maximum absorbance (λmax) are reported. For quantitative analysis, a detection wavelength of around 225 nm is often used for Eletriptan and its impurities. oaji.net
Table 3: Key Chromophoric Systems in this compound
| Chromophore | Type of Electronic Transition | Approximate Absorption Region |
|---|---|---|
| Indole Ring | π → π* | UV Region |
Chromatographic Techniques for Purity Assessment and Isomer Resolution
Chromatographic methods are essential for separating this compound from the parent drug and other related substances, allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities. oaji.net A reversed-phase HPLC method is typically employed for Eletriptan and its impurities. ijpcbs.com In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ijpsr.com
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being more polar than Eletriptan, generally has a shorter retention time under reversed-phase conditions. google.com The method can be optimized by adjusting the mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution between Eletriptan, this compound, and other potential impurities. ijpcbs.comijpsr.com Detection is commonly performed using a UV detector. ijpcbs.com
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency
Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). eag.comchromatographytoday.com This results in significantly higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. nih.govau.dk
For the analysis of this compound, a UHPLC method would offer several advantages, including sharper peaks (leading to increased sensitivity) and the ability to resolve closely eluting impurities more effectively. chromatographytoday.com The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. eag.com
Table 4: Comparison of HPLC and UHPLC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
| System Pressure | Lower | Higher |
Gas Chromatography (GC) for Volatile Related Substances
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov While Eletriptan and this compound are non-volatile and therefore not suitable for direct GC analysis, GC is important for detecting and quantifying any volatile impurities that may be present from the synthesis process. chromatographyonline.commdpi.com
This could include residual solvents or volatile reagents. The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system, where the volatile components are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS) for definitive identification of the volatile substances. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) for Chiral and Polar Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious analytical technique, offering significant advantages for the separation of complex molecules, including chiral and polar compounds like this compound. shimadzu.comselvita.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Supercritical CO₂ possesses unique properties, exhibiting gas-like low viscosity and high diffusivity, while maintaining liquid-like solvating power. nih.gov These characteristics enable highly efficient and rapid separations, often surpassing the performance of traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com
The application of SFC is particularly relevant for the structural elucidation of this compound due to two key molecular features: its chirality and its polarity. Eletriptan itself is a chiral molecule, meaning its N-oxide derivative also possesses a chiral center, resulting in enantiomers that may exhibit different biological activities. selvita.comgoogle.com Furthermore, the N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, Eletriptan.
Chiral Separations with SFC
The separation of enantiomers is a critical task in pharmaceutical analysis to ensure the quality and efficacy of a drug. chromatographyonline.com SFC is exceptionally well-suited for chiral separations. selvita.com The technique is predominantly performed using Chiral Stationary Phases (CSPs), which are designed to interact differently with each enantiomer of a chiral compound.
Key Research Findings:
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most widely used and have demonstrated high success rates for a broad range of chiral compounds in SFC. waters.comchromatographyonline.com These columns provide the necessary stereoselective interactions to resolve enantiomeric pairs. The direct separation on a CSP is the most common approach in modern chromatography.
Mobile Phase Composition: The mobile phase in chiral SFC typically consists of supercritical CO₂ mixed with a polar organic modifier, often an alcohol like methanol (MeOH), ethanol (B145695) (EtOH), or isopropanol (B130326) (2-PrOH). chiraltech.com These modifiers are crucial for eluting the analytes from the column and can influence enantioselectivity. chiraltech.com For basic compounds, small amounts of a basic additive (e.g., triethylamine (B128534) - TEA) may be added to the modifier to improve peak shape and resolution. chiraltech.com
Advantages over LC: Compared to normal-phase liquid chromatography, which often requires toxic solvents like hexane, SFC is considered a "green" technology due to its reliance on non-toxic, inexpensive, and readily available CO₂. selvita.com It also allows for higher flow rates and faster column equilibration, significantly reducing analysis times. chromatographyonline.com
Separation of Polar Compounds
While supercritical CO₂ is non-polar, SFC can be effectively adapted for the analysis of polar compounds like this compound through the use of mobile phase modifiers. shimadzu.com The addition of polar co-solvents, such as methanol, to the CO₂ mobile phase increases its solvent strength, enabling the elution of polar analytes.
Key Research Findings:
Modifier Selection: The choice and concentration of the co-solvent are critical parameters in developing SFC methods for polar compounds. waters.com Alcohols are preferred modifiers as they can engage in hydrogen bonding and dipole-dipole interactions, enhancing selectivity. chromatographyonline.com The polarity range of compounds that can be analyzed by SFC is surprisingly broad, challenging the misconception that the technique is only for non-polar molecules. chromatographyonline.com
Additives: For ionizable polar compounds, such as N-oxides which can be basic, additives are often incorporated into the mobile phase. These additives, which can be acidic or basic, help to minimize undesirable interactions between the analyte and the stationary phase, resulting in improved peak symmetry and chromatographic efficiency. chromatographyonline.com
Orthogonality to Reversed-Phase LC: SFC provides a separation mechanism that is orthogonal to the widely used reversed-phase liquid chromatography (RPLC). chromatographyonline.comchromatographyonline.com This means that the two techniques separate compounds based on different properties, making their combined use a powerful strategy for comprehensive sample analysis and impurity profiling.
The table below summarizes typical starting conditions for developing an SFC method for a chiral and polar compound like this compound.
Table 1: Representative SFC Method Parameters for Chiral and Polar Analyte Separation
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose-derived) | Provides stereoselective interactions required for resolving enantiomers. waters.comchromatographyonline.com |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, offering low viscosity and high diffusivity for efficient separation. shimadzu.com |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol | Increases mobile phase polarity to elute polar analytes like N-oxides. chiraltech.com |
| Additive | 0.1 - 1.0% Triethylamine (TEA) in Co-solvent | Improves peak shape and resolution for basic compounds by minimizing tailing. chiraltech.com |
| Gradient | 5% to 40% Co-solvent over 10 minutes | A gradient elution is typically used to effectively separate compounds with varying polarities. |
| Flow Rate | 2-4 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase, leading to faster analyses. nih.gov |
| Back Pressure | 100-150 bar | Maintained to ensure the CO₂ remains in a supercritical or subcritical state. chromatographyonline.com |
| Temperature | 35-40 °C | Used to fine-tune selectivity and optimize the separation. waters.com |
| Detection | UV-Vis and Mass Spectrometry (MS) | UV provides quantitative data, while MS provides mass information for structural confirmation. |
Formation Pathways and Stability Assessment of Eletriptan N Oxide
Oxidative Biotransformation Mechanisms Leading to N-Oxide Formation (In Vitro and Preclinical Contexts)
The formation of Eletriptan (B1671169) N-oxide is a notable pathway in the metabolism of eletriptan. psu.eduajrconline.org In vivo and in vitro studies have identified this N-oxidation product as one of the two major circulating metabolites, although it has demonstrated no pharmacological activity in animal models. mpa.se The biotransformation of eletriptan is extensive and occurs primarily in the liver. nih.gov
Cytochrome P450 (CYP) Enzyme-Mediated N-Oxidation
In vitro studies utilizing human liver microsomes have pinpointed the cytochrome P450 (CYP) system, specifically the CYP3A4 isoenzyme, as the primary catalyst for eletriptan metabolism. drugbank.commpa.sewikidoc.org This is further supported by the observation of increased plasma concentrations of eletriptan when co-administered with potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin. mpa.se While N-demethylation to form N-desmethyl eletriptan is a principal metabolic route mediated by CYP3A4, N-oxidation is also a significant pathway. psu.edumedchemexpress.com
Table 1: Key Enzymes in Eletriptan Metabolism
| Enzyme Family | Specific Enzyme | Role in Eletriptan Metabolism | Primary Metabolites |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Primary metabolizing enzyme. drugbank.commpa.sewikidoc.org | N-desmethyl eletriptan, Eletriptan N-oxide. psu.edunih.gov |
Flavin-Containing Monooxygenase (FMO) Catalyzed N-Oxidation
Flavin-containing monooxygenases (FMOs) are a class of enzymes known for catalyzing the oxygenation of various nitrogen- and sulfur-containing compounds. researchgate.netfrontiersin.orgplos.org These enzymes, particularly FMO3 which is abundant in the adult human liver, play a significant role in the metabolism of xenobiotics by converting them into more soluble forms for excretion. uniprot.orggenecards.org The mechanism of FMOs involves the use of a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and oxygen to form a stable hydroperoxyflavin intermediate, which then oxygenates nucleophilic substrates. frontiersin.orgplos.org
While the primary focus of eletriptan metabolism has been on CYP enzymes, the chemical structure of eletriptan, containing a tertiary amine in the pyrrolidine (B122466) ring, makes it a potential substrate for FMO-catalyzed N-oxidation. Other triptans have been shown to be metabolized to their N-oxide derivatives. google.com Although direct studies extensively detailing the specific contribution of FMOs to this compound formation are not as prevalent as those for CYPs, the known function of FMOs in N-oxidation of similar compounds suggests a likely involvement. researchgate.netplos.org
Non-Enzymatic Oxidative Pathways in Biological Systems
Beyond enzymatic catalysis, non-enzymatic oxidation can also contribute to the formation of N-oxides in biological systems. However, specific research detailing non-enzymatic oxidative pathways for this compound formation within a biological context is limited. In general, such pathways could involve reactive oxygen species (ROS) generated during normal cellular metabolism, but the extent of their contribution to eletriptan N-oxidation in vivo remains to be fully elucidated.
Chemical Degradation Pathways of Eletriptan Yielding N-Oxide
Eletriptan hydrobromide can degrade under certain conditions, leading to the formation of impurities, including this compound. pillbuys.com Understanding these degradation pathways is important for ensuring the quality and stability of pharmaceutical formulations.
Oxidative Degradation under Environmental Conditions (e.g., air oxidation)
Eletriptan has been shown to be susceptible to oxidative degradation. ijpsr.comgoogle.com Forced degradation studies have demonstrated that eletriptan degrades when exposed to oxidative stress, such as in the presence of hydrogen peroxide. pillbuys.comijpsr.comresearchgate.net One of the major degradation products formed under these conditions is the N-oxide. ijpsr.comresearchgate.net
The formation of this compound isomers has been noted as a potential issue, arising from oxidation in the air. nih.govresearchgate.net These isomers can be synthesized for use as reference standards by oxidizing eletriptan with hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) molybdate (B1676688). nih.govresearchgate.netbeilstein-journals.org The presence of these N-oxide impurities in eletriptan hydrobromide has been reported at levels of 0.05–0.25%. nih.govbeilstein-journals.org To minimize the formation of this impurity during manufacturing, the use of peroxide-free solvents is recommended. beilstein-journals.org
Table 2: Summary of Forced Degradation Studies on Eletriptan Hydrobromide
| Stress Condition | Reagent/Condition | Duration | Degradation | Major Products | Reference |
|---|---|---|---|---|---|
| Oxidation | 15% H₂O₂ (v/v) | 5 hours | Significant (88.04% recovery) | One major product | pillbuys.com |
| Oxidation | 3% H₂O₂ | 24 hours | ~6% degradation | Not specified | researchgate.net |
| Oxidation | 10% w/v H₂O₂ | Not specified | Considerable degradation | One major degradation product | ijpsr.com |
| Acid Hydrolysis | 1 mol L⁻¹ HCl | 8 hours | No significant degradation | - | pillbuys.com |
| Base Hydrolysis | 1 mol L⁻¹ NaOH | 8 hours | No significant degradation | - | pillbuys.com |
| Thermal Degradation | 75 °C | 8 hours | No significant degradation | - | pillbuys.com |
| Photolysis | Daylight exposure | 48 hours | No significant degradation | - | pillbuys.com |
Photolytic Degradation Mechanisms
The stability of eletriptan under photolytic stress has been investigated in forced degradation studies. When exposed to daylight for 48 hours, both as a solid and in a methanol (B129727) solution, eletriptan hydrobromide showed no significant degradation. pillbuys.com Similarly, exposure to fluorescent and UV light according to ICH guidelines also resulted in stability. ijpsr.com However, one study reported approximately 9% degradation after prolonged exposure to light (1.2 million lux hours, 200 w.hr/m2) over 18 days. researchgate.net While some degradation can occur under intense or prolonged light exposure, photolytic degradation does not appear to be a primary pathway for the formation of this compound under normal conditions. pillbuys.comijpcbs.com
Thermal Degradation Kinetics and Product Analysis
Forced degradation studies are instrumental in understanding the stability of pharmaceutical compounds. In the case of Eletriptan, thermal stress is a key factor that can lead to the formation of degradation products.
During a forced degradation study of Eletriptan hydrobromide at elevated temperatures (80–85 °C) in the presence of hydrogen peroxide in aqueous acetonitrile (B52724), a significant unknown impurity was formed. nih.gov The formation of this impurity was dependent on the concentration of the peroxide. nih.gov Specifically, with 10% (w/w) hydrogen peroxide, only 4.5% of the impurity was observed, whereas with 30% (w/w) hydrogen peroxide, the impurity level rose to 40–60%. nih.gov This impurity was identified as a tetracyclic compound, distinct from the N-oxide, indicating a complex degradation pathway under these specific stress conditions. beilstein-journals.orgnih.gov
While detailed kinetic data for the thermal degradation leading specifically to this compound is not extensively published in the provided results, studies on similar compounds show that N-oxide formation is a common thermal degradation pathway for molecules with tertiary amine groups. google.com The rate of formation would be expected to increase with temperature, following Arrhenius kinetics.
Table 1: Thermal Degradation of Eletriptan Hydrobromide in the Presence of Peroxide
| Condition | Temperature (°C) | Hydrogen Peroxide Conc. (w/w) | Major Impurity Formed (%) | Reference |
|---|---|---|---|---|
| Aqueous Acetonitrile | 80-85 | 10% | 4.5 | nih.gov |
pH and Solvent Effects on N-Oxide Formation
The formation of this compound is significantly influenced by the chemical environment, particularly the pH and the solvent system used.
pH Effects: The stability of Eletriptan and the propensity for N-oxide formation are pH-dependent. While specific studies detailing the optimal pH for this compound formation are not available in the search results, related research on other triptans and similar compounds indicates that pH plays a critical role. For instance, studies on the derivatization of Eletriptan for analytical purposes have optimized pH to achieve specific reactions, highlighting the sensitivity of the molecule to pH changes. In a study developing a liquid chromatographic method for Eletriptan, the mobile phase pH was controlled at 7.0, suggesting that neutral to slightly alkaline conditions are relevant for its stability and analysis. researchgate.net The formation of N-oxides from tertiary amines often occurs in neutral or slightly alkaline conditions where the amine is in its free base form and more susceptible to oxidation.
Solvent Effects: The choice of solvent is crucial in controlling the formation of this compound. The use of peroxide-free solvents is recommended to control the formation of this impurity during the final stages of synthesis. beilstein-journals.orgnih.gov The formation of a tetracyclic impurity at elevated temperatures was noted specifically in aprotic solvents like acetonitrile in the presence of peroxides. beilstein-journals.org This suggests that protic solvents might suppress this particular degradation pathway, though they may not prevent N-oxide formation. The synthesis of this compound isomers for use as reference standards was successfully carried out in methanol with aqueous hydrogen peroxide, catalyzed by ammonium molybdate. beilstein-journals.orgresearchgate.netnih.gov This indicates that alcoholic solvents can facilitate the oxidation of Eletriptan to its N-oxide in the presence of an oxidizing agent and a catalyst.
Mechanistic Insights into N-Oxide Formation from Eletriptan
Understanding the mechanism of this compound formation is essential for developing strategies to minimize its presence in the final drug product.
Identification of Intermediate Species in Degradation
The formation of this compound proceeds through the oxidation of the tertiary amine nitrogen on the pyrrolidine ring of the Eletriptan molecule. researchgate.netekb.eg In biological systems, this oxidation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 and flavin-containing monooxygenases (FMO). drugbank.commdpi.comnih.gov
In chemical synthesis and degradation, the reaction likely proceeds via a direct oxidation mechanism. When hydrogen peroxide is the oxidant, it can react with the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. This reaction can be catalyzed by metal ions, such as the molybdate used in the preparative synthesis of the N-oxide isomers. beilstein-journals.orgresearchgate.netnih.gov
While specific intermediate species in the formation of this compound are not detailed in the provided search results, the general mechanism for N-oxidation of tertiary amines by peroxides involves the formation of a transient hydroperoxy-amine adduct before the final N-oxide product is formed.
Advanced Analytical Method Development and Validation for Eletriptan N Oxide
Chromatographic Method Development for Quantification and Purity Control (Non-Clinical Matrices)
The successful separation and quantification of Eletriptan (B1671169) N-Oxide and its related substances necessitate a meticulous optimization of chromatographic conditions. This involves a careful selection of the stationary phase, mobile phase composition, and detection modality to achieve the desired resolution and sensitivity.
The choice of stationary phase is a critical first step in method development, as it dictates the primary mode of interaction between the analytes and the column.
C18 (Octadecyl Silane) Columns: Reversed-phase chromatography utilizing C18 columns is a prevalent technique for the analysis of Eletriptan and its impurities. researchgate.netresearchgate.net The hydrophobic nature of the C18 stationary phase allows for the retention of Eletriptan and its related compounds based on their lipophilicity. researchgate.net Efficient separation can be achieved on various C18 columns, including those from manufacturers like Phenomenex, Waters (XTerra™ and Zorbax Eclipse), and Thermo (Thermo-C18). researchgate.netpillbuys.comijpcbs.com The selection of a specific C18 column can influence the resolution and peak shape, necessitating evaluation of different brands and specifications. ijpsr.com For instance, a Purospher STAR RP-8e column has been successfully used to achieve good separation of Eletriptan and its impurities. ijpsr.com
HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For highly polar compounds that exhibit poor retention on traditional reversed-phase columns, HILIC offers a viable alternative. elementlabsolutions.comnih.gov This technique utilizes a polar stationary phase, such as bare silica (B1680970) or silica bonded with polar functional groups (e.g., amide, diol), and a mobile phase with a high concentration of organic solvent. elementlabsolutions.comnih.govnacalai.com The retention mechanism in HILIC is primarily based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase. elementlabsolutions.com While specific applications of HILIC for Eletriptan N-Oxide are not extensively detailed in the provided results, the polar nature of the N-oxide functional group suggests that HILIC could be a valuable tool for its separation, particularly for resolving it from other polar metabolites or impurities.
The mobile phase composition plays a crucial role in controlling the retention and elution of analytes.
Mobile Phase Composition: A typical mobile phase in reversed-phase HPLC for Eletriptan analysis consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pillbuys.comijpcbs.comijcepr.in The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds. For instance, buffers such as phosphate (B84403), acetate, and triethylamine (B128534) (TEA) solutions are commonly employed. researchgate.netpillbuys.comijpsr.com The concentration of the organic modifier influences the elution strength; a higher concentration generally leads to faster elution.
Gradient Elution: Gradient elution is often preferred over isocratic elution for separating complex mixtures containing compounds with a wide range of polarities, such as Eletriptan and its degradation products. pillbuys.comijpsr.comthermofisher.com A gradient program involves changing the composition of the mobile phase over the course of the analysis. For example, a method for separating Eletriptan and its impurities utilized a gradient program with a mobile phase consisting of a phosphate buffer (pH 4.0) and a solvent mixture of acetonitrile, water, and tetrahydrofuran. ijpsr.com This allows for the effective separation of both early- and late-eluting peaks within a reasonable run time.
The following table summarizes a representative gradient elution program for the analysis of Eletriptan and its impurities:
| Time (min) | Mobile Phase A (%) (Phosphate Buffer, pH 4.0) | Mobile Phase B (%) (Acetonitrile:Water:Tetrahydrofuran) |
| 0.01 | 75 | 25 |
| 30 | 60 | 40 |
| 40 | 35 | 65 |
| 50 | 35 | 65 |
| 52 | 75 | 25 |
| 60 | 75 | 25 |
| Data sourced from a study on the determination of Eletriptan hydrobromide related substances. ijpsr.com |
The choice of detector is determined by the physicochemical properties of the analyte and the required sensitivity and selectivity of the method.
UV/PDA Detection: Ultraviolet (UV) detection is a widely used and robust technique for the analysis of chromophoric compounds like Eletriptan. ijpcbs.comijcepr.inijpsjournal.com The detection wavelength is typically set at or near the maximum absorbance of the analyte to ensure high sensitivity. For Eletriptan, common detection wavelengths include 223 nm, 225 nm, and 228 nm. researchgate.netijpcbs.comasianpubs.org A Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for peak purity analysis and identifying co-eluting impurities. researchgate.netijpsjournal.com
Mass Spectrometry (MS) Detection: Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high selectivity and sensitivity, and offers structural information about the analytes. pillbuys.comnih.govsci-hub.st This is particularly valuable for identifying and characterizing unknown impurities and degradation products, including this compound. nih.govresearchgate.net LC-MS was used to identify various impurities formed during the manufacturing of Eletriptan hydrobromide. nih.gov
This compound can exist as isomers, and their separation is crucial for accurate quantification and impurity profiling. nih.gov
Preparative HPLC: Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed to separate the isomers of this compound. nih.gov This technique allows for the isolation of individual isomers for further characterization by other analytical methods like NMR spectroscopy. nih.gov
Chiral Chromatography: For enantiomeric isomers, chiral stationary phases (CSPs) are necessary to achieve separation. asianpubs.orggoogle.com While the provided information primarily discusses the separation of the (S)-isomer of Eletriptan from the parent drug, the principles of chiral chromatography could be applied to separate chiral N-oxide isomers if they exist. asianpubs.org The selection of the appropriate chiral column and mobile phase is critical for achieving the desired resolution. asianpubs.org For example, a Chiralpak AD column with a mobile phase of n-hexane, ethanol (B145695), diethylamine, and trifluoroacetic acid has been used for the enantiomeric purity of Eletriptan. asianpubs.org
Selection of Detection Modalities (e.g., UV, PDA, MS)
Method Validation Parameters Adhering to Regulatory Guidelines (e.g., ICH Q2(R1))
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. globalresearchonline.netiosrphr.orgeuropa.eu The validation is performed according to the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. globalresearchonline.neteuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.netglobalresearchonline.netiosrphr.org
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are conducted by subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. pillbuys.comijpcbs.comijpsr.com The analytical method must be able to separate the main drug peak from any degradation products that are formed. researchgate.net In the case of Eletriptan, it has been shown to be susceptible to degradation under oxidative conditions, leading to the formation of this compound. ijpsr.com The analytical method should demonstrate a clear separation between Eletriptan and its N-oxide. ijpsr.com
The following table summarizes the results of forced degradation studies for Eletriptan, indicating the conditions under which degradation was observed:
| Stress Condition | Observation |
| Acid Hydrolysis | Stable |
| Basic Hydrolysis | Stable |
| Thermal Stress | Stable |
| Humidity Stress | Stable |
| Photolytic Stress | Stable |
| Oxidative Hydrolysis | Significant degradation, formation of a major degradation product |
| Data sourced from forced degradation studies of Eletriptan hydrobromide. ijpsr.com |
Peak Purity Analysis: The use of a PDA detector allows for peak purity analysis, which confirms that the analyte peak is not co-eluting with any other substance. researchgate.net This is a crucial aspect of demonstrating the specificity of the method.
Linearity and Calibration Range Determination
The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. For this compound, which is often analyzed as a related substance or impurity of Eletriptan, establishing a linear relationship is crucial for accurate quantification.
In the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, the linearity for this compound (identified as Impurity-III) and other related substances was rigorously assessed. ijpsr.com The method demonstrated linearity over a concentration range of 0.09 to 1.4 µg/mL. ijpsr.com The correlation coefficient (r) derived from the calibration curve was greater than 0.999, indicating a strong linear relationship between the concentration and the detector response. ijpsr.comijpsr.com Similarly, a validated Ultra-Performance Liquid Chromatography (UPLC) method for Eletriptan and its impurities also confirmed linearity, which is a prerequisite for analyzing related compounds like the N-oxide. researchgate.net
The calibration range is determined by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing analyte concentrations within that range. ich.org For related substances like this compound, this range typically covers from the limit of quantification (LOQ) to approximately 150% of the impurity specification level. ijpsr.com
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by a method to the true value. It is typically determined through recovery studies by spiking a sample matrix with a known quantity of the analyte. For this compound, accuracy was evaluated by spiking the drug substance with the impurity at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit). ijpsr.comresearchgate.net The recovery of this compound and other impurities was found to be within the range of 98.6% to 102.3%, demonstrating a high degree of accuracy for the analytical method. ijpsr.comijpsr.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same conditions.
Intermediate Precision (Inter-day Ruggedness): This evaluates the precision within the same laboratory but considers variations such as different days, analysts, or equipment.
| Parameter | Finding | Source |
|---|---|---|
| Accuracy (% Recovery) | 98.6% - 102.3% | ijpsr.comijpsr.com |
| Precision (%RSD) | < 2.0% | ijpsr.comresearchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
These limits are critical for the analysis of impurities and degradation products, as they define the sensitivity of the method. For this compound, the LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ich.org In a validated UPLC method for Eletriptan-related impurities, the LOD was found to be in the range of 0.16 to 0.24 µg/mL, and the LOQ was in the range of 0.49 to 0.74 µg/mL. researchgate.net
| Parameter | Concentration Range (µg/mL) | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.16 - 0.24 | researchgate.net |
| Limit of Quantification (LOQ) | 0.49 - 0.74 | researchgate.net |
Evaluation of Robustness and Ruggedness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. ich.org For HPLC-based methods, these variations can include changes in mobile phase composition (e.g., ±5% acetonitrile), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). nih.gov In one study, the robustness of a method for Eletriptan and its impurities was evaluated by monitoring the chromatographic resolution between the closest eluting peaks under modified conditions; no significant changes were observed, demonstrating sufficient robustness. researchgate.net
Ruggedness (or Intermediate Precision) assesses the reproducibility of test results under varied conditions, such as different analysts, instruments, or laboratories. gavinpublishers.com A UPLC method was shown to be rugged, with the percentage bias between two different sets of conditions for retention time and peak area being within ±0.36 and ±0.64, respectively, for all impurities. researchgate.net
Sample Preparation Techniques for Trace Analysis of this compound
Effective sample preparation is essential for trace analysis, as it serves to isolate and concentrate the analyte of interest from complex matrices, thereby removing interferences and enhancing detection sensitivity.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.com For a polar metabolite like this compound, a general SPE protocol would involve a reversed-phase or ion-exchange mechanism. A patent for highly pure Eletriptan describes the isolation of the this compound impurity using column chromatography with silica gel as the stationary phase, which is a form of solid-phase separation. google.com
A typical SPE protocol for isolating this compound from a liquid sample would include the following steps:
Conditioning: The SPE sorbent (e.g., C18 or a mixed-mode cation exchange) is conditioned first with an organic solvent like methanol, followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase. sigmaaldrich.commdpi.com
Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge at a controlled flow rate to ensure proper interaction between the analyte and the sorbent.
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering compounds while retaining the analyte of interest. The wash solvent is typically not strong enough to elute the target analyte.
Elution: The retained this compound is eluted from the sorbent using a strong organic solvent, often modified with an acid or base to disrupt interactions and ensure complete recovery. sigmaaldrich.com The collected eluate can then be analyzed directly or after evaporation and reconstitution.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com Optimizing an LLE protocol is critical for achieving high recovery and clean extracts.
Key parameters for optimizing the LLE of this compound include:
Solvent Selection: The choice of organic solvent is paramount. The solvent should have a high affinity for this compound but low miscibility with the aqueous sample matrix. The polarity of the solvent is adjusted to maximize the partition coefficient (K) of the analyte.
pH Adjustment: this compound contains basic nitrogen atoms. Adjusting the pH of the aqueous sample is crucial to control its ionization state. To extract it into an organic phase, the pH of the aqueous layer is typically adjusted to be at least 2 units above the pKa of the analyte, rendering it in its neutral, more organic-soluble form.
Salting-Out Effect: The solubility of polar analytes in the aqueous phase can be decreased by adding a high concentration of an inert salt (e.g., sodium chloride or sodium sulfate). chromatographyonline.com This effect drives the analyte into the organic phase, thereby increasing the extraction efficiency.
Solvent-to-Sample Ratio and Extraction Time: Optimizing the volume ratio of the organic solvent to the aqueous sample and the duration and vigor of mixing ensures that equilibrium is reached and recovery is maximized. chromatographyonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Eletriptan |
| This compound |
| Acetonitrile |
| Methanol |
| Tetrahydrofuran |
| Sodium Chloride |
| Sodium Sulfate |
Derivatization Strategies for Enhanced Detection
In the context of the analytical method development for this compound, the application of derivatization strategies specifically for the enhanced detection of the N-oxide functional group is not a widely documented or common practice in the reviewed scientific literature. Analytical methods for Eletriptan and its impurities, including this compound, predominantly rely on direct detection techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection. google.comijpcbs.comijpsr.com
The rationale for the limited use of derivatization for this compound may be attributed to the following factors:
Sufficient Sensitivity of Direct Methods: Modern analytical instruments, particularly LC-MS, offer high sensitivity and selectivity for the direct detection of this compound at the concentration levels typically encountered in impurity profiling and metabolic studies. researchgate.net
Chemical Nature of the N-Oxide: The N-oxide functional group, a coordinate covalent bond between nitrogen and oxygen, does not readily lend itself to the common derivatization reactions used for other functional groups like primary or secondary amines.
While direct derivatization of the N-oxide moiety is not prevalent, it is pertinent to mention derivatization strategies applied to the parent compound, Eletriptan, as this highlights the analytical chemistry approaches available for related structures. Eletriptan possesses a secondary amine within its indole (B1671886) structure, which can be targeted for derivatization to enhance detection. scielo.br
One such reported method involves the derivatization of the secondary amino group of Eletriptan with 7-Chloro-4-Nitrobenzofurazan (NBD-Cl). scielo.brscielo.br This reaction yields a highly colored and fluorescent product, which allows for sensitive spectrophotometric and spectrofluorimetric quantification. scielo.brscielo.brresearchgate.net
The reaction between Eletriptan and NBD-Cl proceeds under optimized conditions to form a stable derivative suitable for analysis. The key parameters for this derivatization are summarized in the table below.
Table 1: Optimized Conditions for Derivatization of Eletriptan with NBD-Cl
| Parameter | Optimal Condition |
|---|---|
| Derivatizing Reagent | 7-Chloro-4-Nitrobenzofurazan (NBD-Cl) |
| pH | 8.0 (using borate (B1201080) buffer) |
| Temperature | 80 °C |
| Heating Time | 30 minutes |
| Detection Method | Spectrophotometry / Spectrofluorimetry |
Data sourced from references scielo.brresearchgate.net.
It is crucial to reiterate that this derivatization targets the secondary amine of the indole ring in Eletriptan and not the tertiary amine N-oxide in its metabolite. scielo.br The synthesis of this compound is typically performed for its use as a reference standard in impurity analysis, where its detection is achieved directly by HPLC. beilstein-journals.org
Eletriptan N Oxide As a Pharmaceutical Impurity: Profiling and Control
Regulatory Landscape for Pharmaceutical Impurities and Degradation Products (ICH Q3A, Q3B, Q3C, Q3D)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that provide a framework for the control of impurities in pharmaceutical products. gmpinsiders.compharmaffiliates.com These guidelines are essential for ensuring that medicines meet uniform global standards for quality and safety. biotech-spain.com The primary guidelines governing impurities are Q3A, Q3B, Q3C, and Q3D.
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides recommendations on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It classifies impurities into organic, inorganic, and residual solvents. ich.orgslideshare.net Organic impurities, such as Eletriptan (B1671169) N-Oxide, can arise during the manufacturing process or storage of the drug substance and may include starting materials, by-products, intermediates, or degradation products. ich.org The guideline establishes thresholds for reporting, identification, and qualification of these impurities based on the maximum daily dose of the drug substance. ich.orgslideshare.net An impurity is considered qualified if its safety has been established through adequate testing in safety and/or clinical studies. ich.org
ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that are classified as degradation products in new drug products. ich.orgeuropa.eu Degradation products may result from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. slideshare.netfda.gov Q3B(R2) sets thresholds for reporting, identifying, and qualifying degradation products observed during stability studies. ich.orgslideshare.net The impurity profiles of batches representative of the proposed commercial process are compared with those of batches used in development to ensure consistency. fda.gov
ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. ich.org It sets Permitted Daily Exposure (PDE) values for various elemental impurities based on their toxicity data. ich.orggmp-compliance.org The guideline applies to new finished drug products and requires a risk assessment to evaluate the potential presence of elemental impurities from sources such as the API, excipients, or manufacturing equipment. ich.org
The following table summarizes the key focus of each ICH guideline:
| Guideline | Title | Scope |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the qualification and control of impurities in new drug substances. europa.eujpionline.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the reporting and control of degradation products in new drug products. europa.euslideshare.net |
| ICH Q3C(R8) | Guideline for Residual Solvents | Recommends acceptable limits for residual solvents in pharmaceuticals based on risk assessment. ich.orgtga.gov.au |
| ICH Q3D(R2) | Guideline for Elemental Impurities | Implements a risk-based approach to control elemental impurities in drug products. ich.orgtga.gov.au |
Identification and Quantification of Eletriptan N-Oxide in Drug Substance Synthesis
The control of this compound begins with the synthesis of the Eletriptan drug substance. Robust analytical methods are required to detect, identify, and quantify this impurity to ensure the quality of the final API.
Detection in Raw Materials and Intermediate Products
The potential for this compound to be present in the final drug substance can originate from impurities in starting materials or intermediates used in the synthesis. A thorough understanding of the synthetic route is crucial to identify potential sources. Analytical methods, primarily high-performance liquid chromatography (HPLC), are employed to screen raw materials and intermediates for the presence of the N-oxide or precursors that could lead to its formation. Early detection allows for the implementation of purification steps or modification of the synthetic process to minimize the carry-over of this impurity into the final API.
Monitoring During Active Pharmaceutical Ingredient (API) Manufacturing
During the manufacturing of the Eletriptan API, in-process controls are essential for monitoring the formation of impurities like this compound. The manufacturing process itself, particularly steps involving oxidation, can be a source of N-oxide formation. HPLC methods are the standard for monitoring the impurity profile of the API at various stages of production. These methods must be validated to be specific, sensitive, and accurate for the quantification of this compound. By monitoring impurity levels throughout the manufacturing process, adjustments can be made to process parameters to control the formation of this compound and ensure that the final API meets the required specifications as defined by ICH Q3A(R2). ich.orggandlscientific.com
This compound as a Degradation Product in Pharmaceutical Formulations
This compound can also form as a degradation product in the finished pharmaceutical formulation during its shelf life. Stability studies are therefore critical to understand the potential for its formation and to establish appropriate control measures.
Forced Degradation Studies to Understand N-Oxide Formation
Forced degradation, or stress testing, is a key component in the development of a stability-indicating analytical method. These studies involve subjecting the drug product to harsh conditions, such as heat, humidity, light, and oxidative stress, to accelerate the formation of degradation products. For Eletriptan, oxidative stress conditions, often using hydrogen peroxide, are particularly relevant for investigating the formation of this compound. The results from these studies help to elucidate the degradation pathway and identify potential degradation products like the N-oxide. This information is crucial for developing an analytical method that can separate and quantify this compound from Eletriptan and other potential degradants.
The following table outlines typical conditions used in forced degradation studies:
| Stress Condition | Typical Parameters | Potential Impact on Eletriptan |
| Oxidative | 3% - 30% Hydrogen Peroxide (H₂O₂) | Formation of this compound |
| Thermal | 60°C - 80°C | General degradation |
| Acid Hydrolysis | 0.1M - 1M HCl | Formation of acid-labile degradants |
| Base Hydrolysis | 0.1M - 1M NaOH | Formation of base-labile degradants |
| Photolytic | ICH-compliant light/UV exposure | Formation of light-sensitive degradants |
Long-Term and Accelerated Stability Studies of this compound
To ensure the quality of the drug product throughout its shelf life, long-term and accelerated stability studies are conducted according to ICH guidelines. These studies involve storing the drug product under specific temperature and humidity conditions for a defined period. Samples are pulled at predetermined time points and analyzed for the presence of degradation products, including this compound.
Accelerated stability studies (e.g., 40°C / 75% RH for 6 months) are designed to predict the long-term stability of the product.
Long-term stability studies (e.g., 25°C / 60% RH for 24 months or longer) are conducted to establish the product's shelf life and recommended storage conditions.
The data from these studies are used to set the acceptance criteria for this compound in the drug product specification, ensuring that its level remains below the qualification threshold defined by ICH Q3B(R2) throughout the product's shelf life. ich.orgslideshare.net
Kinetic Modeling of N-Oxide Degradation Pathways
Kinetic modeling of degradation pathways is essential for predicting the shelf-life of a drug substance and understanding the rate at which impurities form or degrade over time. For this compound, a known degradation product of Eletriptan, such modeling would focus on quantifying its rate of formation from Eletriptan and its own subsequent degradation into other products under various environmental conditions. beilstein-journals.orgpmda.go.jp
Forced degradation studies, which subject the drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress, provide the foundational data for kinetic modeling. ijpcbs.comresearchgate.net Studies on Eletriptan have shown that it degrades under oxidative, basic, photolytic, and thermal conditions, leading to the formation of impurities, including N-oxide isomers. beilstein-journals.orgresearchgate.netresearchgate.net
A kinetic study of the N-oxide degradation pathway would involve:
Rate of Formation: Monitoring the concentration of this compound as it forms from the parent drug, Eletriptan, under specific stress conditions (e.g., in the presence of an oxidizing agent like H₂O₂). beilstein-journals.orgresearchgate.net
Rate of Degradation: Studying the stability of isolated this compound to determine the rate at which it degrades further.
Order of Reaction: Determining the reaction order (e.g., zero-order, first-order, second-order) for both the formation and degradation processes. This is achieved by plotting the concentration of the reactant or product against time and analyzing the resulting curve.
Rate Constants: Calculating the specific rate constants (k) for each degradation pathway at different temperatures.
Arrhenius Equation: Using the rate constants obtained at various temperatures, the Arrhenius equation can be applied to calculate the activation energy for the degradation process. This allows for the prediction of the degradation rate at different storage temperatures, which is crucial for establishing a product's shelf-life and recommended storage conditions.
Strategies for Impurity Control and Reduction
Controlling impurities in an active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by global regulatory authorities to ensure the safety and efficacy of the final product. google.com For Eletriptan, specific strategies are employed to profile, control, and reduce the levels of this compound.
The acceptance criteria, or permissible limits, for any impurity are established based on international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). jpionline.orgjpionline.org The relevant guidelines are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. pmda.go.jpich.orgeuropa.eu
These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. beilstein-journals.org The MDD for Eletriptan is 80 mg. researchgate.net Based on this, the following ICH thresholds apply:
Interactive Table: ICH Impurity Thresholds for Eletriptan Drug Substance (MDD ≤ 2 g/day )
| Threshold | Limit (% of API) | Limit (Total Daily Intake) | Requirement for this compound |
| Reporting | > 0.05% | - | Must be reported in regulatory filings if present above this level. |
| Identification | > 0.10% | > 1.0 mg | Must be structurally characterized if present above this level. |
| Qualification | > 0.15% | > 1.0 mg | Must be assessed for biological safety if present above this level. |
Data sourced from ICH Q3A(R2) guidelines. jpionline.orgeuropa.eu
This compound is an identified and characterized impurity. beilstein-journals.orggoogle.com Therefore, its acceptance limit in the final drug substance is typically set at not more than 0.15%, aligning with the qualification threshold. beilstein-journals.org Any limit higher than this would require extensive toxicological data to qualify the impurity and prove its safety at the proposed level. pmda.go.jp The finished product specification for Eletriptan tablets includes tests and limits for related substances to ensure quality control. geneesmiddeleninformatiebank.nl
Since this compound is primarily an oxidation product, process optimization strategies focus on preventing its formation during synthesis and storage and removing it during purification. beilstein-journals.orgresearchgate.net
Key strategies include:
Control of Oxidizing Agents: this compound isomers can be formed by the oxidation of Eletriptan, for instance, with hydrogen peroxide or by oxidation in air. beilstein-journals.orgresearchgate.net A critical control strategy is to use peroxide-free solvents and reagents, particularly during the final stages of the synthesis and purification. beilstein-journals.org
Use of Antioxidants: A patent for triptan formulations suggests that the inclusion of a thiol-group-containing reducing agent, such as glutathione (B108866) or cysteine, can enhance the chemical stability of the triptan and reduce the formation of its corresponding N-oxide. google.com
Purification Techniques: If this compound is formed during the synthesis, it can be removed to ensure the final API meets purity standards. Column chromatography using silica (B1680970) gel as the stationary phase has been shown to effectively remove the this compound impurity from the desired Eletriptan product. google.com
Reaction Conditions: The formation of some impurities can be controlled by modifying reaction conditions. For example, controlling temperature and using hydrous instead of anhydrous conditions during certain hydrolysis steps can prevent the formation of other Eletriptan-related impurities. researchgate.net While not specific to the N-oxide, this highlights the general principle of process control.
Interactive Table: Summary of Strategies to Minimize this compound
| Strategy | Description | Rationale | Reference |
| Solvent & Reagent Control | Use of peroxide-free solvents and reagents. | Prevents the oxidation of the tertiary amine in the Eletriptan molecule. masterorganicchemistry.com | beilstein-journals.org |
| Addition of Stabilizers | Incorporating thiol-containing reducing agents into the formulation. | These agents act as antioxidants, preventing the oxidation that leads to N-oxide formation. | google.com |
| Chromatographic Purification | Employing column chromatography with silica gel. | Separates the more polar N-oxide impurity from the less polar Eletriptan API. | google.com |
| Atmospheric Control | Processing and storage under an inert atmosphere (e.g., nitrogen). | Minimizes contact with atmospheric oxygen, reducing the potential for oxidation. | beilstein-journals.orgresearchgate.net |
Robust analytical methods are fundamental to controlling impurities. These methods are used to detect and quantify this compound in both the API and the finished drug product, ensuring they meet the established specifications. pmda.go.jpgeneesmiddeleninformatiebank.nl
The primary analytical control strategies involve:
Reference Standards: Pure, characterized this compound is used as a reference standard. synthinkchemicals.comallmpus.com This standard is essential for method development, validation, and as a comparator in routine quality control (QC) testing to accurately identify and quantify the impurity in Eletriptan samples. synzeal.comsynzeal.com
Stability-Indicating HPLC Method: High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. google.com A validated, stability-indicating HPLC method is required, which can separate the N-oxide and other degradation products from the main Eletriptan peak and from each other. ijpcbs.comijpsr.com This ensures that the quantity of the impurity is not miscalculated due to co-eluting peaks.
Method Validation: The analytical method used for impurity testing must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is accurate, precise, specific, linear, and robust for its intended purpose of quantifying this compound at its specification limit. pmda.go.jpijpcbs.com
Routine QC Testing: Batches of Eletriptan API and finished tablets undergo routine QC testing to confirm that the level of this compound is below the acceptance criterion defined in the product specification. geneesmiddeleninformatiebank.nlsynthinkchemicals.com
Interactive Table: Example of Analytical Control Parameters for this compound
| Parameter | Method/Technique | Details | Purpose | Reference |
| Separation | Reverse-Phase HPLC | A study used a Purosphere STAR RP-8e column with a gradient mobile phase of phosphate (B84403) buffer and an acetonitrile (B52724)/water/THF mixture. | To resolve Eletriptan from this compound and other impurities. The N-oxide was identified as Impurity-III. | ijpsr.com |
| Detection | UV Spectroscopy | Detection is typically performed at a wavelength such as 225 nm. | To detect and quantify the separated compounds based on their UV absorbance. | ijpsr.com |
| Identification | Relative Retention Time (RRt) | One process identified the N-oxide impurity with an RRt of 0.72 relative to Eletriptan. | To tentatively identify the impurity peak in a chromatogram based on its elution time relative to the API. | google.com |
| Quantification | External Standard Method | The peak area of the N-oxide in a sample is compared to the peak area of a known concentration of the this compound reference standard. | To accurately determine the amount of the impurity present in the sample. | pmda.go.jpsynzeal.com |
Computational and Theoretical Investigations of Eletriptan N Oxide
Molecular Modeling and Quantum Chemical Calculations
Density Functional Theory (DFT) is a prominent method used in the computational study of molecules like Eletriptan (B1671169) N-Oxide, enabling the prediction of various molecular properties. escholarship.orgepo.orgbibliotekanauki.plmit.edu
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For Eletriptan N-Oxide, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process is crucial for understanding the molecule's shape and how it interacts with its environment.
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ekb.eg For this compound, key areas of conformational flexibility include the pyrrolidine (B122466) ring and the ethylphenylsulfonyl side chain. Identifying the most stable conformers is essential for predicting its biological activity and reactivity.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C22H26N2O3S scbt.comsimsonpharma.com |
| Molecular Weight | 398.52 g/mol scbt.comsimsonpharma.com |
| InChIKey | QXXCIRSBRHOOJE-PHSANKKPSA-N uni.luncats.io |
| SMILES | C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] uni.lupharmgkb.org |
The electronic structure of this compound dictates its chemical properties and reactivity. Key aspects of this analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For Eletriptan, theoretical calculations have shown that the amine nitrogen on the five-membered ring has the highest electron density, making it a likely site for oxidation. ekb.eg
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the N-oxide group would be a region of high negative electrostatic potential, while the adjacent nitrogen and the sulfur atom of the sulfonyl group would be regions of positive potential.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| XlogP3 | 3.5 uni.lu |
| Monoisotopic Mass | 398.166413 g/mol uni.lu |
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. Experimental 1H NMR data for a related compound shows characteristic multiplets for the pyrrolidine ring protons. beilstein-journals.org
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. These frequencies are associated with the stretching and bending of specific bonds within the molecule. For instance, the N-O stretching frequency would be a key identifier for this compound. Experimental IR data for this compound shows bands around 3400 cm-1 (N-H stretch), 2957 cm-1 (aliphatic C-H stretch), and in the fingerprint region, which can be correlated with computational predictions. beilstein-journals.orgbeilstein-journals.org
Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential)
Reaction Mechanism Studies of N-Oxidation
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the formation and degradation of this compound.
The formation of this compound occurs through the oxidation of the tertiary amine on the pyrrolidine ring of Eletriptan. psu.edudrugbank.com This reaction is often carried out using oxidizing agents like hydrogen peroxide. beilstein-journals.orgbeilstein-journals.orgnih.gov Computational studies can model this reaction by:
Identifying the Transition State: The transition state is the highest energy point along the reaction coordinate. Characterizing its geometry and energy is key to understanding the reaction's feasibility and kinetics. For the N-oxidation of Eletriptan, the transition state would involve the interaction of the nitrogen atom with the oxidizing agent.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can confirm that the identified transition state correctly connects the reactants (Eletriptan and the oxidizing agent) to the product (this compound). escholarship.org
This compound can undergo further degradation. Computational studies can map out the potential energy surfaces for these degradation pathways. This involves:
Identifying Intermediates and Products: Potential degradation products can be proposed and their stabilities calculated.
Calculating Activation Energies: The energy barriers for different degradation steps can be determined, indicating the most likely degradation pathways under specific conditions. For example, forced degradation studies of Eletriptan under oxidative conditions have been performed experimentally, and computational modeling could provide a deeper understanding of the observed degradation products. ijpcbs.com
Transition State Characterization for N-Oxide Formation
In Silico Prediction of Oxidative Stability and Reactivity
Computational and theoretical investigations play a crucial role in modern drug discovery and development by providing insights into the physicochemical properties, metabolic fate, and potential reactivity of drug candidates and their metabolites. For this compound, a minor metabolite of the anti-migraine drug Eletriptan, in silico methods offer a powerful toolkit to predict its oxidative stability and reactivity. These predictions are vital for understanding its persistence in biological systems, its potential for further metabolic transformations, and any associated toxicological risks.
The oxidative stability of a molecule refers to its resistance to degradation by oxidizing agents, a key factor in its biological half-life. Reactivity, on the other hand, describes the tendency of a molecule to undergo chemical reactions, which for a metabolite can indicate its potential to interact with cellular macromolecules. Computational approaches to assess these properties for this compound would typically involve quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and the use of specialized predictive software.
Detailed research into the in silico prediction of the oxidative stability and reactivity of this compound would likely employ a variety of computational chemistry techniques. These methods can elucidate electronic and structural features that govern the molecule's behavior.
A fundamental approach involves the use of Density Functional Theory (DFT), a quantum mechanical method that can calculate the electronic structure of molecules with a good balance of accuracy and computational cost. diva-portal.org For this compound, DFT calculations can be used to determine key parameters that correlate with oxidative stability and reactivity.
One such parameter is the Average Local Ionization Energy (ALIE) , which provides a measure of the energy required to remove an electron from a specific point on the molecule's surface. nih.govresearchgate.netresearchgate.net Lower ALIE values indicate regions that are more susceptible to electrophilic attack and oxidation. By mapping the ALIE across the surface of this compound, researchers can identify potential "hot spots" for oxidative metabolism.
Another important set of parameters derived from QM calculations are the energies of the Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, and a higher HOMO energy generally corresponds to greater susceptibility to oxidation. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Specialized software platforms are also instrumental in predicting drug metabolism. Programs such as MetaSite , StarDrop , and SMARTCyp integrate various computational methods, including QM, molecular docking, and machine learning models trained on extensive databases of metabolic reactions. cambridgemedchemconsulting.comoptibrium.commass-analytica.comoptibrium.com These tools can predict the most likely sites of metabolism on a molecule by considering both its intrinsic reactivity and its interaction with metabolic enzymes like the cytochrome P450 (CYP) family. While Eletriptan is primarily metabolized by CYP3A4, the formation of the N-oxide metabolite may also involve flavin-containing monooxygenases (FMOs). mdpi.comnih.gov Predictive software can model the interactions of this compound with the active sites of these enzymes to assess the likelihood of further oxidation.
Table 1: Predicted Physicochemical and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Method | Significance |
| Molecular Formula | C₂₂H₂₆N₂O₃S | - | Basic molecular information. |
| Molecular Weight | 398.52 g/mol | - | Fundamental physical property. |
| HOMO Energy | -5.8 eV | DFT (B3LYP/6-31G) | Indicates susceptibility to oxidation; a higher value suggests greater reactivity. |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) | Relates to electron-accepting ability; a lower value suggests greater reactivity. |
| HOMO-LUMO Gap | 4.6 eV | DFT (B3LYP/6-31G*) | A smaller gap is indicative of higher overall reactivity. |
| Lowest ALIE Value | 185 kcal/mol | DFT (ALIE Calculation) | Pinpoints the most likely site for initial oxidative attack. |
| Predicted LogP | 2.9 | ALOGPS | Measures lipophilicity, which influences membrane permeability and interaction with enzymes. |
Note: The values in this table are illustrative and represent typical outputs from the specified computational methods. They are not based on direct experimental data for this compound.
Table 2: In Silico Prediction of Metabolically Labile Sites in this compound
| Predicted Site of Metabolism | Prediction Software | Predicted Enzyme(s) | Predicted Likelihood | Rationale |
| Indole (B1671886) Ring | MetaSite | CYP1A2, CYP2D6 | Moderate | Aromatic hydroxylation is a common metabolic pathway. |
| Pyrrolidine Ring | SMARTCyp | CYP2D6, CYP3A4 | Low to Moderate | Aliphatic hydroxylation can occur, but may be sterically hindered. |
| Ethylsulfonyl Side Chain | StarDrop | - | Low | Generally stable, but potential for minor oxidative modifications. |
Note: This table provides a conceptual output from common metabolism prediction software. The likelihoods are qualitative and would be quantitatively scored by the respective programs.
These computational approaches, by providing detailed insights into the electronic properties and potential metabolic weak points of this compound, are invaluable for a comprehensive understanding of its stability and reactivity within a biological context.
Future Research Directions and Methodological Advancements for N Oxide Impurities
The control and characterization of impurities are critical components of pharmaceutical development and manufacturing. Among these, N-oxide impurities, such as Eletriptan (B1671169) N-Oxide, represent a distinct challenge due to their potential formation during synthesis, formulation, and storage, as well as through metabolic processes. Eletriptan N-Oxide, an impurity and metabolite of Eletriptan, serves as a pertinent case study for exploring future-facing advancements in chemical analysis and control strategies. This article focuses on the prospective developments aimed at understanding and managing N-oxide impurities.
Q & A
Q. What ethical considerations are critical when designing animal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
